1-Ethyl-3-(4-methoxybenzyl)thiourea
Description
1-Ethyl-3-(4-methoxybenzyl)thiourea is a thiourea derivative characterized by an ethyl group at the N1 position and a 4-methoxybenzyl substituent at the N3 position. Thioureas are sulfur-containing organic compounds with the general formula R1R2N–C(S)–NR3R4, known for their diverse applications in pharmaceuticals, catalysis, and material science due to their hydrogen-bonding capabilities and metal-chelating properties .
Properties
IUPAC Name |
1-ethyl-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-12-11(15)13-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYPJRZFEMRBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-methoxybenzyl)thiourea can be synthesized through the reaction of 4-methoxybenzyl isothiocyanate with ethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzyl isothiocyanate+Ethylamine→1-Ethyl-3-(4-methoxybenzyl)thiourea
Industrial Production Methods: Industrial production of 1-Ethyl-3-(4-methoxybenzyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(4-methoxybenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl thiourea derivatives.
Scientific Research Applications
1-Ethyl-3-(4-methoxybenzyl)thiourea has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., –OCH₃ in 4-methoxybenzyl) increase nucleophilicity and may enhance interactions with biological targets .
- Hydrophobic substituents (e.g., octadecylthio) improve membrane permeability but reduce aqueous solubility .
- Hydrogen-bonding groups (e.g., –OH in 4-hydroxyphenyl) stabilize crystal structures and enhance thermal stability .
Physicochemical Properties
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